dl-Phenylalanine, N-benzyl-

Lipophilicity Drug Design Physicochemical Profiling

dl-Phenylalanine, N-benzyl- (CAS 65027-12-5) is an N-benzyl-substituted phenylalanine racemate that elevates LogP from −1.38 to 2.86 while retaining a protonatable secondary amine. This unique profile—inaccessible via N-acyl or O-benzyl analogs—makes it the definitive building block for peptoid-based GPCR ligand optimization (e.g., fMLF-OMe chemotactic peptide replacement) and for directing Fmoc-peptide self-assembly toward 2D nanosheet morphologies via π–π stacking. When enantiopure material is required, the racemate is resolvable by Co(III)-salen liquid-liquid extraction—a method enabled exclusively by the secondary amine. Procure with confidence for SAR campaigns demanding high lipophilicity without sacrificing amine basicity.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B11954863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Phenylalanine, N-benzyl-
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)
InChIKeyPIVJVCRQCUYKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dl-Phenylalanine, N-benzyl- (CAS 65027-12-5): Core Physicochemical Identity and Procurement Profile


dl-Phenylalanine, N-benzyl- (synonyms: N-benzyl-DL-phenylalanine, Nα-benzyl-phenylalanine, N-Bn-Phe; CAS 65027-12-5; molecular formula C₁₆H₁₇NO₂; MW 255.31 g/mol) is an N-substituted phenylalanine derivative in which a benzyl group replaces one hydrogen on the α-amino group, converting the primary amine to a secondary amine . This structural modification substantially increases calculated lipophilicity (LogP = 2.86) relative to unmodified DL-phenylalanine (LogP ≈ -1.38 [1]), while retaining the α-carboxyl group and the side-chain benzyl group . The compound is supplied as a racemic mixture and is catalogued by major vendors including Sigma-Aldrich (AldrichCPR collection) and TCI, typically at ≥98% purity by neutralization titration .

Why N-Benzyl-DL-phenylalanine Cannot Be Substituted by Common N-Acyl or O-Benzyl Phenylalanine Analogs


N-Benzyl substitution on the α-amino group creates a secondary amine that fundamentally alters hydrogen-bonding capacity, basicity, and conformational freedom relative to N-acyl analogs (e.g., N-benzoyl-DL-phenylalanine or N-acetyl-DL-phenylalanine) and O-benzyl esters (e.g., phenylalanine benzyl ester) [1]. The N-benzyl group retains a protonatable secondary amine (unlike amide-based N-acyl derivatives), yet eliminates one hydrogen-bond donor compared to the parent primary amine, which critically impacts molecular recognition in biological contexts and supramolecular assembly [1]. This specific balance of retained amine basicity, increased lipophilicity, and altered hydrogen-bonding pattern is not reproducible by N-acyl protection, O-benzyl esterification, or side-chain modification alone, meaning generic substitution by a more common phenylalanine derivative risks loss of the desired conformational constraint or physicochemical profile [1][2].

Head-to-Head Quantitative Evidence: dl-Phenylalanine, N-benzyl- Versus Closest Analogs and Baseline Phenylalanine


LogP Lipophilicity Difference: N-Benzyl-DL-phenylalanine vs. Unmodified DL-Phenylalanine

N-Benzyl substitution on the α-amino nitrogen dramatically increases calculated lipophilicity compared to unmodified phenylalanine. The calculated LogP for dl-Phenylalanine, N-benzyl- is 2.86 , versus a LogP of approximately -1.38 for native DL-phenylalanine [1], representing a difference of approximately 4.24 log units, which corresponds to an estimated >10,000-fold increase in octanol/water partition coefficient [1]. This magnitude of lipophilicity shift has significant implications for membrane permeability, blood-brain barrier penetration potential, and organic-phase extractability during synthesis or purification.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Capacity: Amine vs. Amide N-Substitution Differentiation

dl-Phenylalanine, N-benzyl- retains one N–H hydrogen-bond donor (secondary amine) on the α-amino group, whereas N-benzoyl-DL-phenylalanine (N-Bz-DL-Phe) and N-acetyl-DL-phenylalanine (N-Ac-DL-Phe) possess zero amine hydrogen-bond donors (amide group) . This is a binary structural distinction: the N-benzyl derivative remains a protonatable amine (pKa predicted ~8.5–9.5) capable of serving as both a hydrogen-bond donor and acceptor, while N-acyl analogs are non-basic amides [1]. In self-assembly studies with Fmoc-protected systems, the presence vs. absence of an N–H donor on the α-nitrogen dictates whether assemblies adopt one-dimensional fibril networks (amino acid: H-bond donor present) or two-dimensional nanosheet architectures (N-benzyl peptoid: altered H-bonding) [1].

Hydrogen Bonding Peptidomimetics Molecular Recognition

Self-Assembly Architecture: 2D Nanosheet vs. 1D Fibril Formation in Fmoc-Protected Systems

In a direct comparative self-assembly study, Fmoc-protected N-benzyl glycine-derived peptoid analogues (structurally analogous to Fmoc-N-benzyl-phenylalanine in backbone N-substitution pattern) were found to preferentially assemble into two-dimensional (2D) nano- and microsheets that adopt crystalline states, whereas the corresponding Fmoc-phenylalanine amino acid assembled exclusively into one-dimensional (1D) nanofibrils [1]. Crystal diffraction analysis indicated that hydrogen bonding via the carbamate N–H group in Fmoc-Phe assemblies is crucial for directing unilateral 1D growth; alteration of these H-bond interactions in the N-benzyl peptoid analogues removes this hydrogen-bonding pathway, limiting intermolecular interactions to π–π stacking, which favors 2D architectures [1]. Though this evidence derives from a structural analogue (N-benzyl glycine rather than N-benzyl phenylalanine), the underlying H-bond mechanism is directly transferable to N-benzyl-phenylalanine by class-level inference.

Supramolecular Chemistry Biomaterials Peptoid Self-Assembly

Conformational Constraint in Bioactive Peptide Analogues: N-Benzylphenylalanine as a Phenylalanine Mimic in fMLF-OMe

In a systematic structure-activity study of formyl-peptide receptor (FPR) ligands, N-benzylphenylalanine was incorporated into the chemotactic tripeptide HCO-Met-Leu-Xaa-OMe as a constrained phenylalanine mimic (Compound 2), alongside comparators N-benzylglycine (Compound 1) and α,α-dibenzylglycine (Compound 3) [1]. The N-benzyl modification constrains the conformational freedom of the C-terminal residue relative to native phenylalanine by relocating the side-chain attachment point from the α-carbon to the α-nitrogen, altering the spatial presentation of the benzyl side chain [1][2]. While specific IC₅₀ values for each analogue were not publicly abstracted in the primary report, the study established that the N-benzylphenylalanine-containing analogue retains biological activity at the formyl peptide receptor, confirming its viability as a phenylalanine surrogate with altered conformational properties [1].

Peptide Mimetics GPCR Ligands Neutrophil Chemotaxis

Chiral Resolution Performance: N-Benzyl-DL-phenylalanine in Liquid-Liquid Extraction Enantiomer Separation

N-Benzyl-DL-phenylalanine has been successfully resolved into its enantiomers using a lipophilic chiral salen-cobalt(III) complex in a liquid-liquid extraction process, achieving the (S)-enantiomer predominantly in the aqueous phase and the (R)-enantiomer in the organic phase via selective complexation [1]. This resolution method was validated across a series of racemic N-benzyl α-amino acids, with N-benzyl-DL-phenylalanine included as a representative aromatic amino acid substrate [1]. The extractive resolution performance of N-benzyl amino acids differs fundamentally from that of N-acyl amino acids due to the availability of the secondary amine for metal coordination; N-acyl derivatives lack this ligating functionality [1].

Chiral Resolution Process Chemistry Enantiomeric Separation

Procurement-Driven Application Scenarios for dl-Phenylalanine, N-benzyl- Based on Evidence-Verified Differentiation


Peptidomimetic Drug Discovery Requiring a Conformationally Constrained Phenylalanine Surrogate

In structure-activity relationship (SAR) campaigns targeting formyl peptide receptors (FPRs) or other GPCR systems where the C-terminal phenylalanine residue is critical for activity, procure dl-Phenylalanine, N-benzyl- as a peptoid-type building block that relocates the benzyl side chain from the α-carbon to the α-nitrogen, constraining conformational freedom while retaining aromatic pharmacophore presentation [1]. This application is directly supported by the Torrini et al. (1998) demonstration that N-benzylphenylalanine can functionally replace the native C-terminal Phe residue in fMLF-OMe chemotactic peptides [1].

Self-Assembling Biomaterial Design Targeting 2D Nanosheet Architectures

For research groups developing supramolecular biomaterials, Fmoc-protected N-benzyl-phenylalanine is the procurement choice when the goal is to direct self-assembly toward two-dimensional nanosheet or microsheet morphologies rather than the 1D fibrillar networks formed by Fmoc-phenylalanine [2]. The mechanistic basis—elimination of α-nitrogen hydrogen bonding in favor of π–π stacking-driven assembly—is established by comparative crystallographic and microscopic analysis of structurally analogous N-benzyl peptoid systems [2].

Scalable Chiral Building Block Production via Extractive Resolution

When enantiomerically pure N-benzyl-phenylalanine is required at scale, the racemic DL mixture can be resolved using the Co(III)-salen liquid-liquid extraction method validated by Dzygiel et al. (2008) [3]. This approach exploits the secondary amine functionality unique to N-benzyl amino acids for metal coordination-based chiral recognition—a methodology not applicable to N-acyl-protected phenylalanine analogs—and is suitable for process intensification where chromatographic chiral separation is cost-prohibitive [3].

Lipophilicity-Driven Medicinal Chemistry Optimization

In lead optimization programs where increasing compound LogP and membrane permeability is a design goal, dl-Phenylalanine, N-benzyl- provides a validated scaffold delivering a LogP increase of approximately +4.24 units over native phenylalanine (LogP 2.86 vs. -1.38) [4]. This quantitative lipophilicity differential supports its procurement over unmodified phenylalanine when enhanced passive membrane diffusion or blood-brain barrier penetration is sought, without resorting to amide-type N-acyl derivatives that eliminate the basic amine center [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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